molecular formula C21H12F2O5 B2629065 4-Carboxy-pennsylvania green CAS No. 879288-14-9

4-Carboxy-pennsylvania green

Cat. No.: B2629065
CAS No.: 879288-14-9
M. Wt: 382.319
InChI Key: XUNQGAYPSJNQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Carboxy-pennsylvania green undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydroxide for nucleophilic aromatic substitution and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions are derivatives of the original compound, which can be used for further applications in biological experiments .

Scientific Research Applications

4-Carboxy-pennsylvania green is a critical tool in various scientific research applications, including:

Comparison with Similar Compounds

4-Carboxy-pennsylvania green is related to other fluorophores such as Oregon Green and Tokyo Green. Compared to these compounds, this compound is more hydrophobic, photostable, and less pH-sensitive . This makes it a more suitable alternative for studies involving acidic cellular compartments. Similar compounds include:

Properties

IUPAC Name

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNQGAYPSJNQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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